

# Application Notes and Protocols for Controlled Polymerization of Activated Aziridines

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## Introduction

The polymerization of **aziridines**, three-membered nitrogen-containing heterocycles, offers a direct route to polyamines, a class of polymers with significant applications in fields ranging from gene delivery and CO<sub>2</sub> capture to antimicrobial coatings.[1][2] While the conventional cationic ring-opening polymerization (CROP) of unsubstituted **aziridine** leads to hyperbranched and poorly defined polymers, the use of "activated" **aziridines** has enabled controlled polymerization pathways.[1][3] Activation is achieved by substituting the acidic proton on the nitrogen with an electron-withdrawing group (e.g., sulfonyl, carbonyl), which facilitates controlled, linear chain growth primarily through an anionic mechanism.[4][5][6]

This document provides detailed application notes and experimental protocols for the primary methods of controlled polymerization of activated **aziridines**, focusing on anionic and organocatalyzed techniques. These methods allow for the synthesis of well-defined linear polyamines with predictable molecular weights and low dispersity.[1]

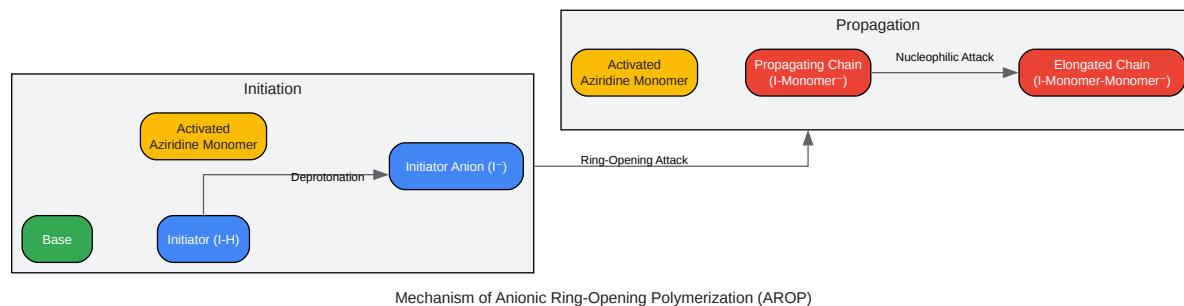
## Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Aziridines

The anionic ring-opening polymerization (AROP) of N-sulfonyl activated **aziridines** is a robust and well-established method for producing linear, well-defined poly(N-sulfonyl **aziridine**)s.[6]

The polymerization proceeds in a living manner, meaning that termination and chain-transfer reactions are largely absent, allowing for precise control over the polymer's molecular weight and the synthesis of block copolymers.[4][7] The sulfonyl group deactivates the lone pair on the nitrogen atoms of the polymer backbone, preventing the branching reactions that are characteristic of CROP.[8]

## General Mechanism

The polymerization is typically initiated by a nucleophile, often a deprotonated sulfonamide, which attacks one of the **aziridine** ring's carbon atoms.[4] This ring-opening event generates a propagating azaanion at the chain end. This azaanion then proceeds to attack subsequent monomer units, extending the polymer chain.[4][9] The process continues until all the monomer is consumed.[4]



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*AROP Mechanism for Activated **Aziridines**.*

## Quantitative Data Summary

The living nature of AROP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity,  $\bar{D}$ ).[3][7] The following table summarizes representative data from various studies.

Monomer	Activating Group	Initiator	Solvent	Mn (g/mol)	Dispersity (D)	Reference
2-methyl-N-mesylaziridine (MsMAz)	Mesyl	BnNKM <sub>s</sub>	DMF-d <sub>7</sub>	-	-	[4]
2-methyl-N-tosylaziridine (TsMAz)	Tosyl	BnNKM <sub>s</sub>	DMSO-d <sub>6</sub>	-	-	[4]
1-(4-cyanobenzenesulfonyl)-2-methyl-aziridine	4-cyanobenzenesulfonyl	KHMDS	THF	6,300 - 44,700	1.15 - 1.43	[10]
tert-butyl aziridine-1-carboxylate (BocAz)	tert-butyloxycarbonyl (Boc)	BuN(K)Ts	THF	Low MW	-	[8]

## Experimental Protocol: AROP of 2-methyl-N-tosylaziridine (TsMAz)

This protocol is a generalized procedure based on methodologies described in the literature.[4] [5]

### Materials:

- 2-methyl-N-tosylaziridine (TsMAz, monomer)
- N-benzyl-p-toluenesulfonamide (BnN(H)Ts, initiator precursor)
- Potassium bis(trimethylsilyl)amide (KHMDS, base)

- Anhydrous Tetrahydrofuran (THF, solvent)
- Methanol (for termination)
- Argon or Nitrogen gas supply
- Schlenk flask and line

**Procedure:**

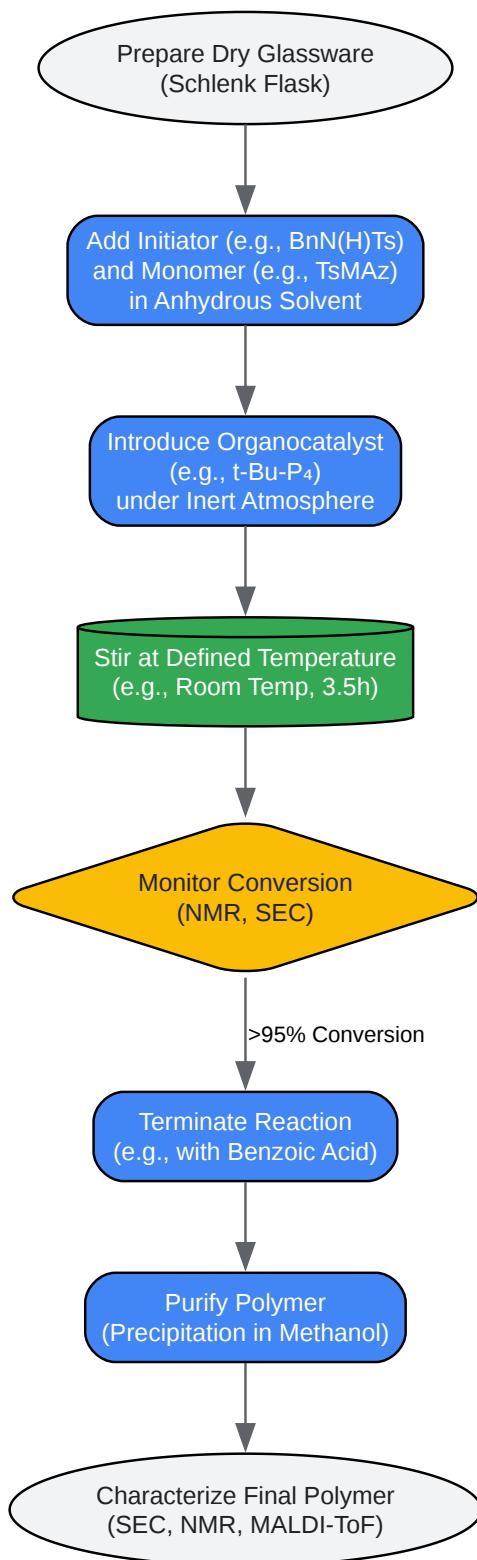
- Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry argon or nitrogen.
- Initiator Preparation: In a Schlenk flask under an inert atmosphere, dissolve the initiator precursor, N-benzyl-p-toluenesulfonamide (e.g., 0.1 mmol), in anhydrous THF (e.g., 5 mL).
- Cool the solution to 0 °C in an ice bath.
- Add a stoichiometric equivalent of KHMDS (e.g., 0.1 mmol of a 0.5 M solution in toluene) dropwise to deprotonate the sulfonamide, forming the active initiator. Stir for 30 minutes.
- Polymerization: Add the desired amount of TsMAz monomer (e.g., 3.0 mmol for a target degree of polymerization of 30) dissolved in a small amount of anhydrous THF to the initiator solution via syringe.
- Allow the reaction mixture to warm to room temperature and stir for the desired time (e.g., 3-24 hours). The progress can be monitored by  $^1\text{H}$  NMR spectroscopy.[\[4\]](#)
- Termination: Terminate the polymerization by adding an excess of methanol to protonate the propagating azaanionic chain end.
- Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or water).
- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

- Characterization: Analyze the resulting polymer for molecular weight ( $M_n$ ) and dispersity ( $D$ ) using Size Exclusion Chromatography (SEC) and confirm the structure using NMR spectroscopy.

## Organocatalyzed Anionic Ring-Opening Polymerization

A significant advancement in the controlled polymerization of activated **aziridines** is the use of metal-free organocatalysis.<sup>[11][12]</sup> This approach employs strong organic bases, such as phosphazenes (e.g., t-Bu-P<sub>4</sub>) or N-heterocyclic carbenes (NHCs), to catalyze the polymerization.<sup>[11][13]</sup> Organocatalyzed AROP offers excellent control, affording well-defined polymers with high molecular weights and exceptionally low dispersities ( $D < 1.10$ ), while avoiding metal contaminants, which is crucial for biomedical applications.<sup>[11][12]</sup>

The catalyst's role is to deprotonate the initiator (an N-H sulfonamide), generating the nucleophile that begins the polymerization. The catalyst is regenerated and continues to activate initiator molecules throughout the process.<sup>[12]</sup>



Experimental Workflow for Organocatalyzed AROP

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*General workflow for organocatalyzed AROP.*

## Quantitative Data Summary

Organocatalyzed methods have demonstrated remarkable control over polymerization, as highlighted by the data below.

Monomer	Initiator	Catalyst	Mn (SEC) (g/mol)	Dispersity (D)	Reference
2-methyl-N-tosylaziridine (TsMAz)	BnN(H)Ts	t-Bu-P <sub>4</sub>	> 30,000	< 1.10	<a href="#">[11]</a> <a href="#">[12]</a>
2-methyl-N-ethylsulfonyl aziridine (EsMAz)	BnN(H)Ts	t-Bu-P <sub>4</sub>	-	-	<a href="#">[11]</a> <a href="#">[12]</a>
2-phenyl-N-tosylaziridine (TsPhAz)	BnN(H)Ts	t-Bu-P <sub>4</sub>	-	-	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocol: Organocatalyzed AROP with t-Bu-P<sub>4</sub>

This protocol is a generalized procedure based on methodologies for using phosphazene superbases.[\[11\]](#)[\[12\]](#)

### Materials:

- 2-methyl-N-tosylaziridine (TsMAz, monomer)
- N-benzyl-p-toluenesulfonamide (BnN(H)Ts, initiator)
- Phosphazene base t-Bu-P<sub>4</sub> (catalyst)
- Anhydrous Tetrahydrofuran (THF, solvent)
- Benzoic acid (for termination)

- Methanol (for precipitation)
- Argon or Nitrogen gas supply
- Glovebox or Schlenk line

**Procedure:**

- Preparation: All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.
- Reaction Setup: In a vial, add the initiator BnN(H)Ts (e.g., 0.02 mmol) and the monomer TsMAz (e.g., 0.60 mmol for a target DP of 30).
- Dissolve the solids in anhydrous THF (e.g., 1.0 mL).
- Initiation of Polymerization: Add the t-Bu-P<sub>4</sub> catalyst (e.g., 0.02 mmol of a 1.0 M solution in hexane) to the vial.
- Stir the reaction mixture at room temperature. The polymerization is often rapid, reaching high conversion in a few hours (e.g., >95% in 3.5 h).[11][12]
- Monitoring: Take aliquots periodically and quench with a weak acid (e.g., benzoic acid) before analyzing by SEC and <sup>1</sup>H NMR to monitor monomer conversion, molecular weight, and dispersity.
- Termination: Upon reaching the desired conversion, terminate the polymerization by adding a slight excess of benzoic acid.
- Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold methanol.
- Isolate the white precipitate by centrifugation or filtration, then dry under vacuum.
- Characterization: Analyze the final polymer using SEC, NMR, and MALDI-ToF mass spectrometry.

## Post-Polymerization: Removal of Activating Groups

A critical final step for many applications is the removal of the N-activating group to yield the desired linear polyamine (e.g., linear polyethyleneimine, IPEI). Sulfonyl groups are robust and their removal often requires harsh conditions.[8][10] However, methods using nucleophiles like dodecanethiol with a base (DBU) have been developed for milder desulfonylation.[10] The development of alternative activating groups, such as the tert-butyloxycarbonyl (Boc) group, is an active area of research, as they can be removed under milder acidic conditions (e.g., with trifluoroacetic acid), though they may present other challenges like poor polymer solubility during polymerization.[8]

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